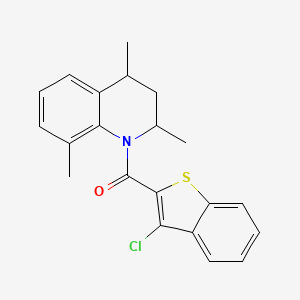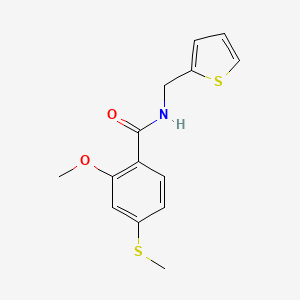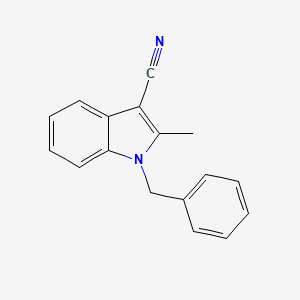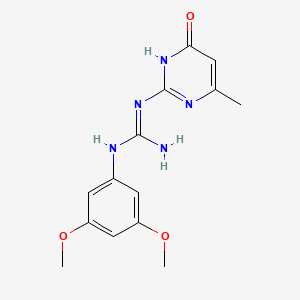
(3-chloro-1-benzothiophen-2-yl)(2,4,8-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-1-benzothiophene-2-carbonyl)-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with a complex structure that combines a benzothiophene moiety with a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-1-benzothiophene-2-carbonyl)-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Formation of 3-chloro-1-benzothiophene-2-carbonyl chloride: This intermediate is prepared by reacting 3-chloro-1-benzothiophene with thionyl chloride under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-1-benzothiophene-2-carbonyl)-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: The chloro group in the benzothiophene moiety can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
1-(3-Chloro-1-benzothiophene-2-carbonyl)-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting various diseases.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(3-chloro-1-benzothiophene-2-carbonyl)-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The benzothiophene moiety may interact with enzyme active sites or receptor binding pockets, while the tetrahydroquinoline core can modulate the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-chloro-1-benzothiophene-2-carbonyl chloride: Shares the benzothiophene moiety but lacks the tetrahydroquinoline core.
2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline: Contains the tetrahydroquinoline core but lacks the benzothiophene moiety.
Uniqueness
1-(3-Chloro-1-benzothiophene-2-carbonyl)-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its combined structural features, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for diverse scientific investigations.
Properties
Molecular Formula |
C21H20ClNOS |
|---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-(2,4,8-trimethyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C21H20ClNOS/c1-12-7-6-9-15-13(2)11-14(3)23(19(12)15)21(24)20-18(22)16-8-4-5-10-17(16)25-20/h4-10,13-14H,11H2,1-3H3 |
InChI Key |
LMWDHWWJWROSRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C(C=CC=C12)C)C(=O)C3=C(C4=CC=CC=C4S3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6-trimethoxy-7-[(pyrimidin-2-ylsulfanyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B11481963.png)
![1-(4-Fluorophenyl)-3,6-dimethyl-4-(pyridin-3-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11481965.png)
![N-(4-bromophenyl)-2-(10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-8-yl)acetamide](/img/structure/B11481967.png)

![Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[(4-methoxyphenyl)amino]-, methyl ester](/img/structure/B11481977.png)
![1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine](/img/structure/B11481981.png)
![2-(bicyclo[2.2.1]hept-2-yl)-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11481990.png)
![Acetonitrile, 2-[[1-(3-acetylphenyl)-1H-1,2,3,4-tetrazol-5-yl]thio]-](/img/structure/B11481994.png)
![N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B11481996.png)

![3-chloro-N-{7-[(4-chlorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11482009.png)

![1-[Bis(dimethylamino)methylene]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11482020.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B11482028.png)
